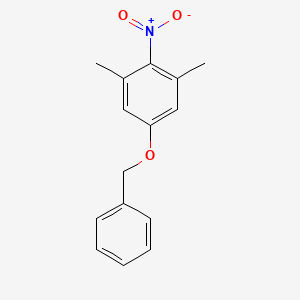![molecular formula C10H7ClN4 B13677864 4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)
4-Chloroimidazo[1,2-a]quinoxalin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloroimidazo[1,2-a]quinoxalin-1-amine is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable compound for scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[1,2-a]quinoxalin-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroimidazo[1,2-a]quinoxaline with ammonia in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloroimidazo[1,2-a]quinoxalin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form diverse derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form corresponding amines.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Products: Various substituted imidazoquinoxalines.
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant cytotoxic activity against cancer cell lines, including melanoma and leukemia.
Medicine: Potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloroimidazo[1,2-a]quinoxalin-1-amine involves its interaction with specific molecular targets. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it can inhibit kinases such as PIM and IkB, leading to the induction of apoptosis in cancer cells . The compound’s ability to modulate multiple pathways makes it a promising candidate for targeted therapy.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]quinoxaline: Shares a similar core structure but lacks the chlorine atom at the 4-position.
Imidazo[1,5-a]quinoxaline: Another isomer with different biological activities.
Pyrrolo[1,2-a]quinoxaline: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
4-Chloroimidazo[1,2-a]quinoxalin-1-amine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potent biological activities, making it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C10H7ClN4 |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
4-chloroimidazo[1,2-a]quinoxalin-1-amine |
InChI |
InChI=1S/C10H7ClN4/c11-9-10-13-5-8(12)15(10)7-4-2-1-3-6(7)14-9/h1-5H,12H2 |
Clave InChI |
ZJAJCQSFVZIIJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)
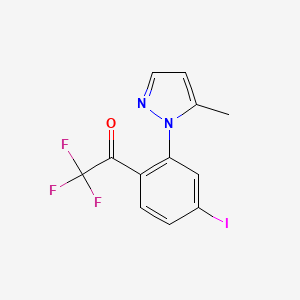
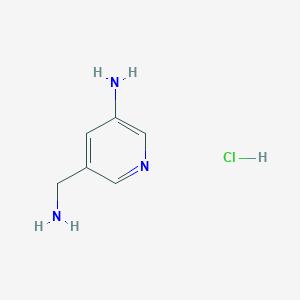
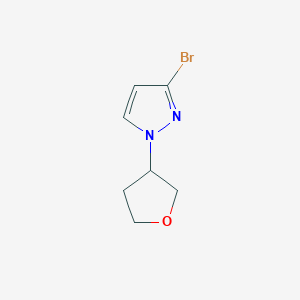

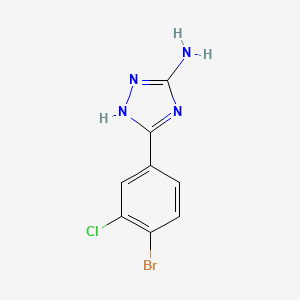
![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)

![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)
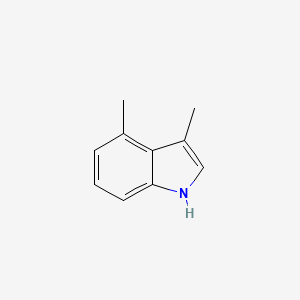
![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)
![1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone](/img/structure/B13677850.png)

